1-Aminoimidazolidin-2-one is a compound that has been used in the synthesis of peptidomimetics, which are compounds that mimic peptides . These peptidomimetics have a constrained backbone, which makes them a novel class of compounds for drug discovery .
The synthesis of 1-Aminoimidazolidin-2-one-containing peptides has been achieved by intramolecular Mitsunobu cyclization of a serine side chain onto the α-NH of an aza-glycine residue . This strategy has been demonstrated by synthesizing six Aid-containing analogues of angiotensin-(1–7) on solid support .
The molecular structure of 1-Aminoimidazolidin-2-one is represented by the linear formula C3H7N3O . The compound has a molecular weight of 101.11 .
1-Aminoimidazolidin-2-one-containing peptides have been synthesized through a reaction that involves intramolecular Mitsunobu cyclization . This reaction is reported to proceed via nickel-catalysed addition to nitrile 1, which followed by proto-demetallation, tautomerization and dehydrative cyclization .
1-Aminoimidazolidin-2-one is a solid compound . It should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .
1-Aminoimidazolidin-2-one is a significant compound in medicinal chemistry and peptide mimetics. It features a five-membered ring structure containing both nitrogen and carbon atoms, which contributes to its unique chemical properties and biological activities. This compound is classified as an imidazolidinone, a subset of imidazole derivatives known for their diverse applications in drug discovery and development.
1-Aminoimidazolidin-2-one can be derived from various synthetic pathways, often involving cyclization reactions of precursor compounds. The classification of this compound falls under the broader category of heterocyclic compounds, specifically those containing nitrogen in their ring structure. It is particularly noted for its role in creating constrained peptide mimetics that can influence biological activity through structural rigidity.
The synthesis of 1-aminoimidazolidin-2-one typically involves base-promoted cyclization reactions. One notable method includes the use of aza-propargylglycinamides, where the reaction proceeds through a 5-exo-dig cyclization pathway. This process generally requires a strong base, such as sodium hydride, to facilitate the formation of the imidazolidinone ring structure.
For example, in one synthesis reported, 1-aminoimidazolidin-2-one was obtained in high yield by reacting aza-propargylglycinamide with sodium hydride in acetonitrile without additional catalysts, demonstrating the efficiency of this method . The reaction conditions are crucial, as variations can significantly affect yield and purity.
The molecular structure of 1-aminoimidazolidin-2-one consists of a five-membered ring containing two nitrogen atoms and three carbon atoms. The presence of an amino group at the first position enhances its potential for hydrogen bonding, which is critical in biological interactions.
1-Aminoimidazolidin-2-one participates in various chemical reactions that are essential for its functionalization and application in medicinal chemistry. Key reactions include:
The ability to modify this compound chemically allows researchers to tailor its properties for specific applications in drug development .
The mechanism by which 1-aminoimidazolidin-2-one exerts its biological effects often involves interactions with peptide receptors or enzymes. Its structural conformation allows it to mimic natural peptides, thereby influencing conformational dynamics within protein targets.
Research indicates that the incorporation of 1-aminoimidazolidin-2-one into peptide sequences can stabilize certain conformations that are critical for receptor binding, enhancing the efficacy of peptide-based drugs . This mimetic behavior is particularly valuable in designing inhibitors or modulators of protein function.
1-Aminoimidazolidin-2-one exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in both research and pharmaceutical contexts .
1-Aminoimidazolidin-2-one has garnered attention for its applications in:
The structural evolution of imidazolidin-2-one derivatives represents a significant chapter in heterocyclic chemistry. 1-Aminoimidazolidin-2-one (CAS 41401-76-7, molecular formula C₃H₇N₃O) emerged as a synthetically accessible scaffold in the late 20th century, bridging the gap between simple heterocycles and complex bioactive molecules. Its core structure features a five-membered ring with two nitrogen atoms at non-adjacent positions and a carbonyl group, creating a versatile pharmacophore with hydrogen-bonding capabilities through the amino (-NH₂), carbonyl (C=O), and secondary amine (NH) functional groups [3]. This configuration enables diverse non-covalent interactions with biological targets, explaining its rapid adoption in medicinal chemistry programs.
Early synthetic routes faced significant challenges in regioselectivity and yield. Traditional approaches relied on multistep sequences involving cyclocondensation of 1,2-diamines with carbonyl equivalents, often requiring harsh conditions that limited functional group compatibility. The development of modern catalytic methods marked a turning point. Two particularly efficient methodologies gained prominence:
Table 1: Evolution of Synthetic Methods for 1-Aminoimidazolidin-2-one
Synthetic Method | Key Reagents/Conditions | Advantages | Yield Range |
---|---|---|---|
Base-Catalyzed Cyclization | Propargylic ureas, BEMP, rt, CH₃CN | Mild conditions, functional group tolerance | 75-92% |
Nitrosamine Reduction | N-Nitroso intermediates, TiCl₃ | Chemoselectivity, preserves complex groups | 65-85% |
Aza-propargylglycinamide | Aza-propargylglycinamides, NaH | Versatile for C4/C5 derivatives | 70-88% |
Oxadiazolone Transformation | 1,3,4-oxadiazol-2(3H)-ones, acid | Access to specific substitution patterns | 60-78% |
The structural characterization of 1-aminoimidazolidin-2-one reveals significant hydrogen-bonding capacity that influences both its physicochemical behavior and supramolecular assembly. Crystallographic studies show chains formed through N-H···O=C interactions, while the amino group facilitates additional hydrogen-bonding networks. This molecular recognition capability underpins its utility as a building block in crystal engineering and drug design [3]. Recent advances in pseudo-multicomponent reactions have further streamlined synthesis. A notable example employs trans-(R,R)-diaminocyclohexane to form Schiff bases in situ, followed by reduction and cyclization with carbonyldiimidazole (CDI), achieving yields of 55-81% under statistically optimized conditions [5]. This one-pot methodology exemplifies the ongoing innovation in synthetic strategies targeting this heterocyclic nucleus.
The 1-aminoimidazolidin-2-one scaffold demonstrates remarkable structural versatility in drug design, serving as either a pharmacophore or a conformational constraint in numerous therapeutic agents. Its incorporation into bioactive molecules enhances target engagement through multiple mechanisms: the carbonyl group acts as a hydrogen bond acceptor, the ring nitrogen as a hydrogen bond donor, and the amino group provides a site for derivatization or salt formation to modulate solubility [3]. This adaptability has led to its integration into compounds spanning diverse therapeutic categories.
Antimicrobial Applications
The scaffold exhibits broad-spectrum antimicrobial properties through disruption of bacterial membranes and interference with essential cellular proteins. Trifluoroethyl-substituted derivatives demonstrate enhanced activity against both Gram-positive and Gram-negative pathogens due to increased lipophilicity facilitating membrane penetration [3]. Modern derivatives address drug resistance challenges:
Anticancer and Immunomodulatory Agents
In oncology, the scaffold features in several tubulin polymerization inhibitors that overcome multidrug resistance. DW2282—a prominent (S)-1-[1-(4-aminobenzoyl)-2,3-dihydro-1H-indol-6-sulfonyl]-4-phenyl-imidazolidin-2-one derivative—demonstrated 94% suppression of human colon cancer (SW620) xenograft growth in murine models at 65 mg/kg [8]. To address its poor water solubility (0.0235 mg/mL), researchers developed amino acid conjugates at the primary aromatic amine position. The L-proline conjugate (1c) increased aqueous solubility 115-fold while maintaining potent antitumor activity through enzymatic reconversion to the parent drug [8].
Table 2: Biological Activities of 1-Aminoimidazolidin-2-one Derivatives
Therapeutic Area | Mechanism/Target | Notable Derivatives | Key Findings |
---|---|---|---|
Antimicrobial | Membrane disruption | Trifluoroethyl-substituted compounds | Enhanced Gram-negative penetration |
Immunosuppression | T-cell proliferation inhibition | Imidazolidin-2-one macrocycles | 90 μM activity against ConA stimulation |
Oncology | Tubulin polymerization inhibition | DW2282 and amino acid conjugates | 94% tumor suppression in SW620 xenografts |
Analgesia | Imidazoline I₂ receptors | 4-Aryl-N-amino-imidazolin-2-ones | Activity in chronic neuropathic pain models |
Antiviral | CCR5 receptor antagonism | Imidazolidinone-based HIV entry inhibitors | Improved pharmacokinetics in rat studies |
The immunosuppressive potential of this chemotype was demonstrated through inhibition of T-cell proliferation in response to concanavalin A (ConA) stimulation at approximately 90 μM concentrations. Crucially, structural comparison studies revealed that tetrahydropyrimidin-2(1H)-one analogs were inactive, highlighting the essential nature of the five-membered imidazolidinone ring for this biological activity [3]. This specificity underscores the importance of ring size and electronic distribution in pharmacological targeting.
Privileged Structure in Drug Discovery
The scaffold serves as a conformational constraint in peptidomimetics, effectively mimicking peptide turn structures. This application is exemplified in CCR5 receptor antagonists developed for HIV treatment, where the (R)-enantiomer of an imidazolidinone derivative exhibited optimal antiviral activity and pharmacokinetic profiles in rat studies [5]. Similarly, its incorporation into β-lactamase inhibitors like relebactam (a diazabicyclooctane with 2-imidazolidinone pharmacophore) restores β-lactam antibiotic activity against resistant strains [6]. The structural diversity of FDA-approved drugs containing this motif is illustrated by:
Recent studies exploring amino acid conjugates of imidazolidinones demonstrate enhanced water solubility while maintaining biological activity. Amphiphilic imidazolium salts derived from L-valine and L-phenylalanine exhibit tunable antibacterial activity against Bacillus subtilis with minimal cytotoxicity against human embryonic kidney (HEK-293) cells, attributed to their controlled aggregation behavior at critical concentrations [7]. This strategic modification addresses a key limitation in drug development while leveraging the inherent bioactivity of the core heterocycle.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7